molecular formula C18H21N3O3 B2473090 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-41-9

2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2473090
CAS No.: 2097930-41-9
M. Wt: 327.384
InChI Key: NIZWAWPSMRXWLO-UHFFFAOYSA-N
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Description

2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through an oxane-4-carbonyl group

Mechanism of Action

    Target of Action

    The compound “2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring is known to interact with various biological targets, but the specific target would depend on the other functional groups present in the molecule.

    Biochemical Pathways

    Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Compounds containing a pyrrolidine ring are known to be involved in a variety of biological processes .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the oxane-4-carbonyl group acts as a linker. The final step involves the coupling of the pyrrolidine derivative with the quinoxaline core under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline or pyrrolidine derivatives.

Scientific Research Applications

2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

    Pyrrolidine derivatives: Compounds with pyrrolidine rings linked to different functional groups.

    Oxane derivatives: Compounds with oxane rings linked to various cores.

Uniqueness

2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its specific combination of a quinoxaline core, pyrrolidine ring, and oxane-4-carbonyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound characterized by its quinoxaline core, which is a bicyclic structure containing two nitrogen atoms. This compound also incorporates a pyrrolidine ring and an oxane moiety, enhancing its chemical properties and biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N3O3, with a molecular weight of approximately 327.38 g/mol. Its structure can be summarized as follows:

ComponentStructure Description
Quinoxaline CoreBicyclic structure with nitrogen atoms
Pyrrolidine RingFive-membered ring containing nitrogen
Oxane MoietyTetrahydrofuran structure linked via carbonyl group

The biological activity of this compound primarily involves the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 10A (PDE10A). This enzyme plays a critical role in various signaling pathways related to cellular processes such as apoptosis, proliferation, and inflammation. The inhibition of PDE10A can lead to significant modulation of these processes, making this compound a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.

Anticancer Properties

Research has indicated that quinoxaline derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, studies involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that this compound significantly reduced cell viability and promoted apoptotic pathways.

Antimicrobial Activity

Additionally, quinoxaline derivatives are known for their antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity remains limited.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. By modulating signaling pathways associated with inflammation, it may offer therapeutic benefits in inflammatory diseases.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various quinoxaline derivatives, including this compound. The results indicated a strong correlation between the structural features of these compounds and their cytotoxic effects against cancer cell lines. The compound was particularly effective against MDA-MB-231 cells, showing enhanced apoptosis compared to controls .

Study 2: Inhibition of PDE10A

A pharmacological study focused on the inhibition of PDE10A revealed that this compound exhibited IC50 values in the low micromolar range. This suggests significant potential for modulating cellular signaling pathways involved in neurodegenerative disorders .

Properties

IUPAC Name

oxan-4-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-18(13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZWAWPSMRXWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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